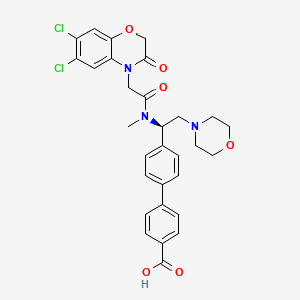![molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 568544-03-6](/img/structure/B1672413.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
説明
“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .
科学的研究の応用
Metabolism and Mode of Action Studies
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, and dichloroacetamide safener R-29148 require high specific activity for studies on their metabolism and mode of action. Reductive dehalogenation techniques and hydroxide ion-catalyzed enolization are used for radiosynthesis, providing insights into their environmental behavior and safety profile (Latli & Casida, 1995).
Antimicrobial Activity
Novel heterocyclic compounds with a sulfamido moiety, synthesized through hydrolysis and facile condensation reactions, exhibit significant antibacterial and antifungal activities. This demonstrates the chemical's potential in developing new antimicrobial agents (Nunna et al., 2014).
Synthesis and Structural Analysis
The synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide through reactions involving chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane shows its versatility in organic synthesis, supported by NMR, X-ray, and DFT methods. This highlights its role in the development of novel compounds with potential industrial applications (Nikonov et al., 2016).
Herbicide Metabolism in Liver Microsomes
Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes elucidate the metabolic pathways leading to potential carcinogenic intermediates. Understanding these pathways is crucial for assessing the safety and environmental impact of these herbicides (Coleman et al., 2000).
Anti-Cancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives reveals their potential as anticancer, anti-inflammatory, and analgesic agents, showcasing the diverse therapeutic applications of compounds within this chemical class (Rani et al., 2014).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



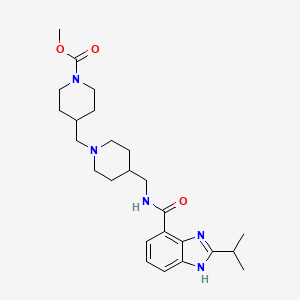
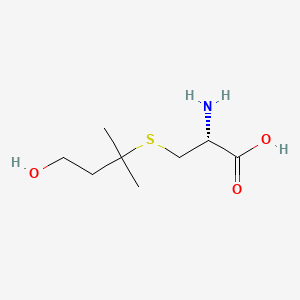
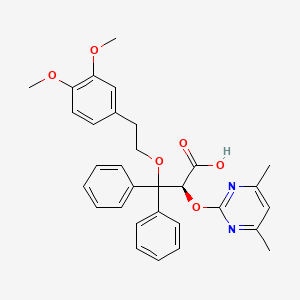
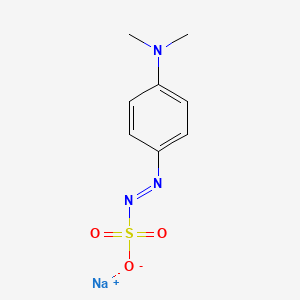
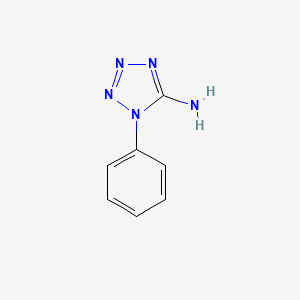
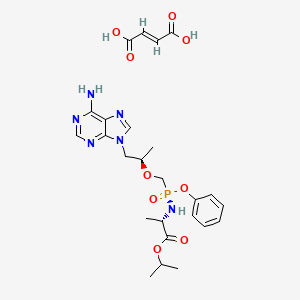
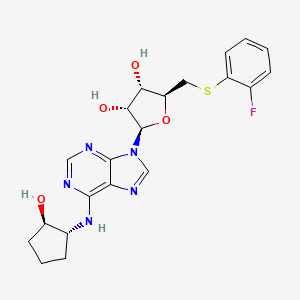
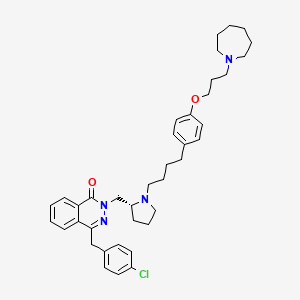
![N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1672345.png)
![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
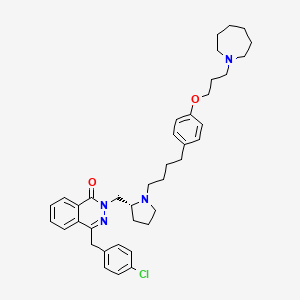
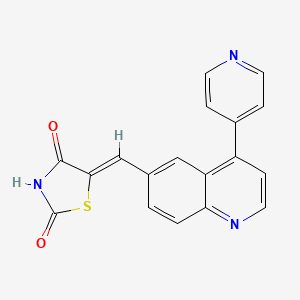
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
